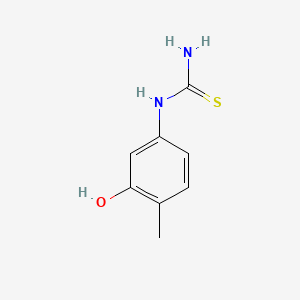

(3-HYDROXY-4-METHYLPHENYL)THIOUREA

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16704-79-3 |

|---|---|

Molecular Formula |

C8H10N2OS |

Molecular Weight |

182.241 |

IUPAC Name |

(3-hydroxy-4-methylphenyl)thiourea |

InChI |

InChI=1S/C8H10N2OS/c1-5-2-3-6(4-7(5)11)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |

InChI Key |

JFMLEVFEEMCBAJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=S)N)O |

Synonyms |

1-(3-HYDROXY-4-METHYLPHENYL)THIOUREA |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 4 Methylphenyl Thiourea

Established and Optimized Synthetic Routes

The synthesis of (3-HYDROXY-4-METHYLPHENYL)THIOUREA and related structures can be achieved through various methodologies, ranging from traditional multistep procedures to modern, sustainable techniques that offer improved efficiency and environmental compatibility.

Conventional Multistep Synthetic Approaches to this compound

The classical and most widely employed method for synthesizing aryl thioureas involves the reaction of an aromatic amine with a thiocyanate (B1210189) salt or an isothiocyanate. For this compound, the primary starting material is 3-amino-6-methylphenol.

A common conventional approach involves the following steps:

Formation of an Isothiocyanate Intermediate: The amine (3-amino-6-methylphenol) is treated with a source of the thiocarbonyl group. This can be achieved by reacting it with carbon disulfide or, more frequently, by generating an isothiocyanate in situ. For instance, reaction with ammonium (B1175870) or potassium thiocyanate in the presence of an acid (like HCl) and a carbonyl compound can yield the desired isothiocyanate.

Reaction with an Amine: The generated isothiocyanate can then be reacted with ammonia (B1221849) to form the monosubstituted thiourea (B124793).

Alternatively, a multi-step sequence as described for analogous compounds involves the reaction of a precursor molecule with an isothiocyanate. google.com For example, a protected aminophenol can be reacted with benzoyl isothiocyanate, followed by hydrolysis to remove the benzoyl group, yielding the final thiourea. Another approach involves refluxing the starting amine and thiourea in a suitable solvent like pyridine (B92270) for several hours. jocpr.com These conventional methods often require extended reaction times, high temperatures, and sometimes harsh acidic or basic conditions.

A generalized reaction scheme is presented below:

Scheme 1: General Conventional Synthesis of Aryl ThioureasModern and Sustainable Synthetic Strategies (e.g., Microwave-Assisted, Solvent-Free)

In recent years, green chemistry principles have driven the development of more efficient and environmentally friendly synthetic protocols.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. ekb.eg The synthesis of thiourea derivatives under microwave conditions often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. ekb.egscielo.org.mx For instance, the one-pot synthesis of 4-aryl-2-aminothiazoles from ketones and thiourea derivatives is drastically faster under microwave irradiation (28-32 minutes) compared to conventional methods. researchgate.net Similarly, the synthesis of flavonols from precursors showed a dramatic reduction in reaction time from 10-14 hours to 9-12 minutes with an increase in yield from ~65% to ~80% when switching from conventional stirring to microwave irradiation. scielo.org.mx

Solvent-Free and Mechanochemical Methods: Solvent-free synthesis represents a significant advancement in sustainable chemistry. Thioureas can be synthesized by simply grinding the reactants, such as an amine and an isothiocyanate, together using a mortar and pestle or a ball mill (mechanochemistry). nih.gov These reactions are often complete within minutes and can result in quantitative yields, eliminating the need for solvents and simplifying product isolation to a simple washing step. nih.gov In some cases, a highly efficient synthesis can be achieved by just mixing the reagents without any catalyst under solvent-free conditions, highlighting the inherent reactivity of the starting materials. researchgate.net

The following table compares conventional and modern synthetic approaches based on reported findings for related compounds.

| Parameter | Conventional Method (Heating/Reflux) | Microwave-Assisted Method | Solvent-Free (Grinding) |

| Reaction Time | Several hours (e.g., 4-14 h) jocpr.comscielo.org.mx | Several minutes (e.g., 5-30 min) ekb.egscielo.org.mxresearchgate.net | Several minutes (e.g., 5-45 min) nih.gov |

| Yield | Moderate to Good (e.g., 60-70%) jocpr.comscielo.org.mx | Good to Excellent (e.g., 79-92%) scielo.org.mxclockss.org | Excellent to Quantitative (e.g., 89-99%) nih.gov |

| Solvent Use | Often requires organic solvents (e.g., Pyridine, Ethanol) jocpr.com | Can be performed in green solvents or solvent-free ekb.egresearchgate.net | No solvent required nih.govresearchgate.net |

| Work-up | Often requires extraction and purification (e.g., chromatography) | Simplified, often filtration ekb.eg | Simplified, often just washing nih.gov |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the large-scale production of this compound, optimization of reaction conditions is crucial to ensure economic viability, safety, and sustainability. Key areas for optimization include:

Catalyst-Free Conditions: Developing methods that proceed without a catalyst simplifies the process by eliminating the cost of the catalyst and the need for its removal from the final product. researchgate.net

Solvent Selection: The use of water as a reaction medium is highly desirable for industrial applications due to its low cost, non-toxicity, and non-flammability. rsc.org While many thiourea syntheses use organic solvents, exploring aqueous conditions could provide a significant advantage for scalability. rsc.org

Simplified Purification: For scalable synthesis, methods that yield a product of high purity that can be isolated by simple filtration or recrystallization are superior to those requiring chromatographic purification. nih.govrsc.org Solvent-free and well-optimized one-pot reactions often meet this criterion.

Design and Synthesis of Structural Analogs and Derivatives

This compound serves as a valuable template for the synthesis of a vast library of derivatives, achieved by modifying the phenyl ring or the thiourea moiety, or by using the thiourea group as a reactive handle to build heterocyclic systems.

Systematic Modification of the Phenyl Ring and Thiourea Moiety

Systematic structural modifications are essential for tuning the physicochemical properties and biological activities of the parent molecule.

Phenyl Ring Modification: The aromatic ring can be substituted with a variety of functional groups. Introducing electron-withdrawing groups (e.g., halo, nitro) or electron-donating groups (e.g., alkoxy) at different positions on the phenyl ring can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule. biointerfaceresearch.com For example, analogs such as 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea have been synthesized to enhance biological activity. biointerfaceresearch.com

Thiourea Moiety Modification: The thiourea functional group itself offers several sites for modification.

N,N'-Disubstitution: Instead of reacting the isothiocyanate with ammonia, various primary or secondary amines can be used to generate N,N'-disubstituted thioureas. This allows for the introduction of diverse alkyl, aryl, or heterocyclic groups. google.com

N-Acylation: The nitrogen atoms of the thiourea can be acylated. For example, reaction with acyl chlorides like 4-bromobutanoyl chloride leads to N-acyl thiourea derivatives. nih.govresearchgate.net

The table below illustrates some examples of these modifications on related thiourea scaffolds.

| Modification Type | Reagent/Strategy | Resulting Structure Example | Reference |

| Phenyl Ring Substitution | Use of substituted anilines (e.g., 3,4-dichloroaniline) | 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | biointerfaceresearch.com |

| N,N'-Disubstitution | Reaction of an isothiocyanate with a different amine (e.g., 1-naphthyl isothiocyanate with an amino-linker) | 1-naphthalen-1-yl-3-[5-(3-nitro-phenoxy)-pentyl]-thiourea | google.com |

| N-Acylation | Reaction with an acyl isothiocyanate or acyl chloride | N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea | researchgate.net |

Introduction of Heterocyclic Moieties and Functional Groups

The thiourea functional group is a versatile building block for the synthesis of various sulfur- and nitrogen-containing heterocycles. This compound can be used as a key intermediate in cyclocondensation reactions.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic method where a thiourea reacts with an α-haloketone to form a 2-aminothiazole (B372263) derivative. researchgate.netekb.eg Modern one-pot variations can generate the α-haloketone in situ. researchgate.net

Thiazine Synthesis: Reaction with compounds containing two electrophilic centers, such as β-halo acids or their esters, can lead to the formation of six-membered 1,3-thiazinan-4-one rings. jocpr.comsemanticscholar.org

Triazole and Tetrazole Synthesis: The thiourea moiety can be elaborated into more nitrogen-rich heterocycles. Reaction with thiocarbohydrazide (B147625) can yield 1,2,4-triazole (B32235) derivatives. researchgate.net Furthermore, reaction with sodium azide, often promoted by a Lewis acid under microwave irradiation, can produce aminotetrazoles. nih.gov

Other Heterocycles: More complex transformations, such as a double aryne insertion into the carbon-sulfur double bond, can be used to construct polycyclic systems like thioxanthones. acs.org

The following table summarizes the synthesis of various heterocyclic derivatives from thiourea precursors.

| Heterocycle Formed | Key Reagent(s) | General Reaction Conditions | Reference |

| 2-Aminothiazole | α-Haloketone | Condensation, often in ethanol | researchgate.netekb.eg |

| 1,3-Thiazine | α,β-Unsaturated carboxylic ester or 3-mercaptopropionic acid derivatives | Cyclization, reflux in pyridine or other solvents | jocpr.comsemanticscholar.org |

| 1,2,4-Triazole | Thiocarbohydrazide / Isothiocyanate | Reflux in acetonitrile (B52724) or heating in an oil bath | researchgate.netmdpi.com |

| 5-Aminotetrazole | Sodium Azide, Bismuth Nitrate | Microwave irradiation in acetonitrile | nih.gov |

| Thioxanthone | o-Silylaryl triflates (aryne precursors) | Double aryne insertion | acs.org |

Exploration of Solid-Phase and Solution-Phase Synthesis Techniques

The preparation of this compound can be effectively achieved through both solution-phase and solid-phase methodologies. Each approach offers distinct advantages, catering to different research and production scales.

Solution-Phase Synthesis

Solution-phase synthesis represents the conventional and most direct method for obtaining this compound. The primary route involves the reaction of 3-amino-4-methylphenol (B1265707) with a suitable isothiocyanate. A common and efficient method is the in-situ generation of an aroyl isothiocyanate from an aroyl chloride and a thiocyanate salt, which then reacts with the aminophenol.

A typical synthesis involves the reaction of 3-amino-4-methylphenol with an aroyl isothiocyanate, such as benzoyl isothiocyanate, in a suitable organic solvent like acetone (B3395972) or tetrahydrofuran. The reaction proceeds at room temperature or with gentle heating to afford the corresponding N-aroyl-N'-(3-hydroxy-4-methylphenyl)thiourea. Subsequent hydrolysis of the aroyl group can yield the target compound.

Alternatively, the reaction of 3-amino-4-methylphenol with a simple alkyl or aryl isothiocyanate provides a more direct route to N-substituted derivatives. For instance, reaction with phenyl isothiocyanate would yield N-phenyl-N'-(3-hydroxy-4-methylphenyl)thiourea. The choice of isothiocyanate allows for the introduction of various substituents, enabling the creation of a library of related compounds for further studies.

Table 1: Representative Solution-Phase Synthesis of a this compound Derivative

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 3-Amino-4-methylphenol | Benzoyl Isothiocyanate | Acetone | Room Temperature, 4h | N-Benzoyl-N'-(3-hydroxy-4-methylphenyl)thiourea |

| 3-Amino-4-methylphenol | Phenyl Isothiocyanate | Ethanol | Reflux, 6h | N-Phenyl-N'-(3-hydroxy-4-methylphenyl)thiourea |

Microwave-assisted synthesis has also emerged as a rapid and efficient alternative to conventional heating, often leading to significantly reduced reaction times and improved yields of N-aroyl-N'-aryl thioureas. nii.ac.jp

Solid-Phase Synthesis

Solid-phase synthesis offers a powerful platform for the high-throughput generation of thiourea derivatives, facilitating purification and automation. The synthesis of this compound on a solid support can be conceptualized based on established protocols for related compounds. researchgate.netresearchgate.net

A general strategy involves the immobilization of a suitable building block onto a resin, followed by sequential reactions to construct the target molecule. For instance, a resin-bound isothiocyanate can be prepared and subsequently reacted with 3-amino-4-methylphenol in the solution phase. nih.gov

Alternatively, a linker-bound amine resin can be reacted with an isothiocyanate in solution. A more direct approach for the specific target compound would involve the initial attachment of a protected 3-amino-4-methylphenol to a solid support, followed by reaction with an isothiocyanate.

A key intermediate in the solid-phase synthesis of related compounds is the 2-hydroxyphenylthiourea (B72812) resin, which is produced by the addition of an aminophenol to an isothiocyanate-terminated resin. researchgate.net This methodology can be adapted for the synthesis of resin-bound this compound. The final product is then cleaved from the resin using a suitable reagent, such as trifluoroacetic acid (TFA). researchgate.net

Table 2: General Steps for Solid-Phase Synthesis of this compound

| Step | Description | Reagents/Conditions |

| 1 | Resin Functionalization | Attachment of a suitable linker to the solid support (e.g., polystyrene resin). |

| 2 | Immobilization | Coupling of a protected 3-amino-4-methylphenol to the functionalized resin. |

| 3 | Deprotection | Removal of the protecting group from the amine. |

| 4 | Thiourea Formation | Reaction of the resin-bound amine with an isothiocyanate (e.g., benzoyl isothiocyanate). |

| 5 | Cleavage | Release of the target molecule from the resin. |

The solid-phase approach is particularly advantageous for creating libraries of substituted this compound derivatives by employing a diverse range of isothiocyanates in the thiourea formation step.

Chemical Transformations

The this compound molecule possesses several reactive sites, including the phenolic hydroxyl group, the thiourea moiety, and the aromatic ring, making it a versatile precursor for the synthesis of various heterocyclic systems.

One of the most significant chemical transformations of hydroxyphenylthioureas is their cyclization to form benzoxazole (B165842) and benzothiazole (B30560) derivatives. For instance, resin-bound 2-hydroxyphenylthiourea can undergo cyclodesulfurization in the presence of reagents like mercury(II) oxide to yield a polymer-bound 2-aminobenzoxazole. researchgate.net This strategy can be extrapolated to this compound, which upon cyclization, would be expected to form a substituted benzoxazole.

Another key reaction is the oxidative dimerization of the thiourea moiety. In the presence of an oxidizing agent, 1,2-hydroxyphenylthiourea is known to undergo oxidative dimerization to form a disulfide. repec.org A similar transformation can be anticipated for this compound.

Furthermore, the thiourea functionality can be converted to the corresponding urea. This transformation can be achieved through oxidation, for example, using potassium iodate. tandfonline.com This reaction would convert this compound into (3-HYDROXY-4-METHYLPHENYL)UREA.

Table 3: Key Chemical Transformations of this compound

| Reaction Type | Reagents/Conditions | Product Type |

| Intramolecular Cyclization | Mercury(II) Oxide, Heat | Substituted Benzoxazole |

| Oxidative Dimerization | Oxidizing Agent (e.g., H₂O₂) | Disulfide |

| Oxidation to Urea | Potassium Iodate, Reflux | Substituted Urea |

These transformations highlight the utility of this compound as a versatile intermediate in the synthesis of a wide range of heterocyclic compounds and other functionalized molecules.

Advanced Structural Elucidation and Conformational Analysis of 3 Hydroxy 4 Methylphenyl Thiourea

High-Resolution Spectroscopic Techniques for Molecular Architecture

Spectroscopic methods are indispensable tools for probing the molecular framework of (3-hydroxy-4-methylphenyl)thiourea. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its stereochemistry, functional groups, and fragmentation patterns can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the stereochemistry and dynamic processes of molecules in solution. For thiourea (B124793) derivatives, ¹H and ¹³C NMR spectra provide a wealth of information about the molecular structure.

In ¹H NMR spectra of thiourea derivatives, the chemical shifts of the NH protons are particularly informative. For instance, in 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, the downfield shift of the NH proton adjacent to the C=S and N(Me)Ph groups is attributed to its proximity to the lone pair of electrons on the nitrogen atom. mdpi.com The presence of multiple signals for NH protons can indicate different chemical environments or restricted rotation around C-N bonds. researchgate.net In some cases, the coupling constants between protons can confirm the stereochemistry, such as the trans or cis configuration in related heterocyclic compounds. mdpi.com The introduction of chiral solvating agents can induce non-equivalence in the NMR signals of enantiomeric thiourea derivatives, allowing for the determination of enantiomeric purity and absolute configuration. acs.orgacs.orgmdpi.com

Table 1: Representative NMR Data for Thiourea Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint of its functional groups and their interactions. In the context of this compound, these techniques are crucial for identifying key bonds and understanding the effects of hydrogen bonding.

The FT-IR spectra of thiourea derivatives exhibit characteristic absorption bands. nih.gov The N-H stretching vibrations typically appear in the region of 3100-3400 cm⁻¹. The presence of multiple bands in this region can suggest different types of N-H groups, possibly due to tautomeric forms or involvement in hydrogen bonding. iosrjournals.org The C=S stretching vibration, often referred to as the thiourea III band, is typically found at lower frequencies, around 1100 cm⁻¹. nih.gov The C-N stretching vibrations and N-H deformation vibrations are coupled and give rise to bands often labeled as thiourea I and II bands, appearing around 1540 cm⁻¹ and 1280 cm⁻¹, respectively. nih.gov

In the solid state, intermolecular hydrogen bonding significantly influences the vibrational frequencies. For example, the formation of N-H···S hydrogen bonds can lead to a shift in the N-H and C=S stretching frequencies. conicet.gov.ar Intramolecular hydrogen bonds, such as between a carbonyl group and an N-H proton in acylthiourea derivatives, also cause noticeable shifts in the corresponding vibrational modes. conicet.gov.arconicet.gov.ar

Raman spectroscopy provides complementary information to FT-IR. The C=S bond, being highly polarizable, often gives a strong signal in the Raman spectrum. Computational studies, often using Density Functional Theory (DFT), are frequently employed to aid in the assignment of vibrational bands observed in experimental spectra. scifiniti.com

Table 2: Characteristic Vibrational Frequencies for Thiourea Derivatives

Advanced Mass Spectrometry for Isotopic Fingerprinting and Fragmentation Pathways

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight, elemental composition, and fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

Electron impact (EI) ionization is a common technique that leads to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a unique characteristic of the molecule and can be used to elucidate its structure. For thiourea derivatives, fragmentation often involves cleavage of bonds adjacent to the thiourea moiety. For example, in the mass spectrum of 1-allyl-3-(4-((4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione-3-yl)methoxy)phenyl) thiourea, a significant fragment corresponds to the loss of allylisothiocyanate. yok.gov.tr In other cases, fragmentation can involve the loss of small molecules or radicals, such as the loss of an NH-CN group. iosrjournals.org The mobile proton model is often used to explain the fragmentation of small molecules, where the proton can migrate to different sites within the molecule, triggering bond cleavage. gre.ac.uk

Isotope ratio mass spectrometry (IRMS) is a specialized technique that can determine the isotopic composition of a sample. thermofisher.com This "isotopic fingerprint" can provide information about the origin and synthetic history of the compound. thermofisher.comvliz.be While not commonly reported specifically for this compound, this technique has the potential to be a powerful tool for authentication and tracing studies. thermofisher.comnih.gov

Table 3: Common Fragmentation Patterns in Thiourea Derivatives

Solid-State Structural Determination via X-ray Crystallography

Single-Crystal X-ray Diffraction Analysis of this compound and its Analogs

Single-crystal X-ray diffraction analysis allows for the precise determination of the molecular structure of this compound and its analogs in the crystalline state. These studies reveal that thiourea derivatives can adopt various conformations. For instance, in many 1-acylthiourea derivatives, the acylthiourea unit is planar, often stabilized by an intramolecular N-H···O hydrogen bond forming an S(6) ring motif. conicet.gov.arnih.gov

Table 4: Crystallographic Data for Representative Thiourea Derivatives

Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing Motifs

The solid-state structure of this compound is heavily influenced by a network of intermolecular hydrogen bonds. These interactions dictate how the molecules arrange themselves in the crystal lattice, forming specific packing motifs.

A common motif in thiourea derivatives is the formation of centrosymmetric dimers through a pair of N-H···S hydrogen bonds, creating an R²₂(8) ring motif. nih.goviucr.org In addition to the strong N-H···S interactions, other hydrogen bonds such as N-H···O, O-H···S, and even weaker C-H···S and C-H···O interactions can play a significant role in stabilizing the crystal structure. scispace.comconicet.gov.arakademisains.gov.my The presence of a hydroxyl group, as in this compound, introduces the possibility of O-H···S or O-H···O hydrogen bonds, which can lead to different packing arrangements compared to non-hydroxylated analogs. scispace.com

Conformational Preferences and Torsional Angles in the Solid State

In the solid state, N-arylthioureas often adopt a conformation where the thiourea backbone (NH-CS-NH) is nearly planar. This planarity arises from the delocalization of π-electrons across the N-C-S system. The orientation of the phenyl ring relative to this plane is a key conformational feature, defined by specific torsional angles.

Semi-empirical PM3 calculations on related structures have been used to predict the relative stability of different conformers. For instance, calculations on N¹-methyl-N²-(2-hydroxy,5-methylphenyl)thiourea indicated that a conformation with the methyl group on N¹ in a Z (cis) position relative to the C=S bond is more stable by approximately 10.7 kJ/mol compared to the E (trans) conformation. These calculations provide a theoretical basis for understanding the conformational preferences observed in the solid state.

The key torsional angles that define the conformation of such molecules include the rotation around the C(aryl)-N bond and the C-N bonds within the thiourea unit. While specific values for this compound are not available, representative data from closely related structures illustrate the typical ranges for these angles.

| Torsional Angle | Description | Typical Value Range (°) | Significance |

|---|---|---|---|

| C(aryl)-C(aryl)-N-C(S) | Rotation of the phenyl ring relative to the N-C(S) bond | 40 - 70 | Governs the overall molecular shape and steric interactions. |

| C(aryl)-N-C(S)-N | Planarity of the thiourea backbone | ~180 (trans) or ~0 (cis) | Indicates the degree of π-electron delocalization. |

| N-C(S)-N-H | Orientation of the N-H bonds | Variable | Important for hydrogen bonding patterns. |

Chiroptical Properties and Stereoisomerism (if applicable to specific analogs)

Chiroptical properties, such as circular dichroism (CD), arise from the differential interaction of a chiral molecule with left and right circularly polarized light. For a molecule to exhibit such properties, it must be chiral, meaning it is non-superimposable on its mirror image. The parent compound, this compound, is itself achiral and therefore does not exhibit chiroptical properties.

However, the introduction of a chiral center into analogs of this compound can induce chirality and lead to observable chiroptical phenomena. For instance, the attachment of a chiral substituent, such as a (1R,2R)-diaminocyclohexane moiety, to the thiourea nitrogen can create a chiral environment. nih.govacs.org

The chiroptical properties of thiourea derivatives are primarily influenced by the electronic transitions within the thiourea chromophore and its interaction with the surrounding chiral scaffold. nih.govacs.org The electronic circular dichroism of thioureas is often controlled by the chiral neighborhood closest to the chromophore. nih.govacs.org This means that the stereochemistry of the atoms directly attached to or in close proximity to the thiourea group will have the most significant impact on the observed CD spectrum.

In some cases, such as with macrocyclic thiourea derivatives containing biphenyl (B1667301) units, a dynamically induced exciton (B1674681) couplet can be observed in the CD spectrum. nih.govacs.org This phenomenon arises from the through-space interaction of the transition dipole moments of the chromophores held in a chiral orientation.

While specific chiroptical data for analogs of this compound are not available in the reviewed literature, studies on other chiral thioureas provide a framework for understanding how such properties would manifest. For example, the synthesis and chiroptical analysis of enantiopure thiourea derivatives have been reported, demonstrating the utility of CD spectroscopy in determining the absolute configuration of these molecules. semanticscholar.org

Mechanistic Investigations in Biological Systems

In Vitro Biochemical and Cellular Assays for Biological Target Identification

In vitro assays are fundamental in determining the biological activity of a compound and identifying its potential molecular targets. For (3-Hydroxy-4-methylphenyl)thiourea and its derivatives, these assays have revealed a range of inhibitory and modulatory effects.

Enzyme Inhibition/Activation Studies and Kinetic Characterization

This compound and related thiourea (B124793) derivatives have been investigated for their ability to inhibit various enzymes. A notable target is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. One study reported that a compound with a 3-hydroxy-4-methoxyphenyl substitution demonstrated 25.94% inhibition of tyrosinase's monophenolase activity, a potency comparable to the well-known inhibitor kojic acid. mdpi.com

Kinetic studies are crucial for understanding the mechanism of enzyme inhibition. For instance, different thiourea derivatives have been shown to exhibit various modes of inhibition against mushroom tyrosinase, including non-competitive and mixed-type inhibition. researchgate.net The inhibition kinetics help in characterizing the interaction between the inhibitor and the enzyme, providing insights into whether the compound binds to the active site, an allosteric site, or both.

Beyond tyrosinase, thiourea derivatives have been evaluated against other enzymes like urease, carbonic anhydrases (CAs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). semanticscholar.orgnih.govresearchgate.net For example, certain halo-substituted mixed ester/amide-based thiourea analogues have shown potent inhibition of jack bean urease, with one derivative exhibiting a mixed type of inhibition. nih.gov Similarly, some synthesized thiourea derivatives displayed significant inhibitory activity against both AChE and BChE. semanticscholar.orgresearchgate.net

| Enzyme | Thiourea Derivative | Inhibitory Activity (IC50) | Kinetic Mechanism |

|---|---|---|---|

| Mushroom Tyrosinase | (3-Hydroxy-4-methoxyphenyl) derivative | 25.94% inhibition | Not specified |

| Mushroom Tyrosinase | Benzothiazole-linked thioureas | IC50 = 3.05 µM - 5.00 µM | Not specified |

| Jack Bean Urease | Halo-substituted ester/amide derivative | IC50 = 1.6 ± 0.2 nM | Mixed-type |

| Acetylcholinesterase (AChE) | 1-Benzoyl-3-(4-methoxyphenyl)thiourea | Moderate inhibition | Not specified |

| Butyrylcholinesterase (BChE) | 1-Benzoyl-3-(4-methoxyphenyl)thiourea | 74.3 ± 2.0% inhibition | Not specified |

Receptor Binding Assays and Ligand-Target Interaction Profiling

Receptor binding assays are employed to determine the affinity of a ligand for a specific receptor. Thiophene (B33073), a structural component in some thiourea derivatives, is recognized as a privileged pharmacophore that can enhance drug-receptor interactions. nih.gov The sulfur atom in the thiophene ring can participate in additional hydrogen bonding, improving the binding affinity. nih.gov

The thiourea moiety itself is a key pharmacophore, capable of forming hydrogen bonds with various biological targets, including receptors. biointerfaceresearch.com The nitrogen and sulfur atoms in the thiourea core can act as both hydrogen bond donors and acceptors, facilitating interactions with a wide range of enzymes and receptors. biointerfaceresearch.com

Ligand-target interaction profiling for thiourea derivatives has been explored in the context of cancer therapy. For example, some N,N'-diarylthiourea compounds have been identified as inhibitors of translation initiation, a critical process in protein synthesis. google.com Furthermore, structure-activity relationship (SAR) studies on thiohydantoin androgen receptor antagonists have led to the discovery of clinical candidates for castration-resistant prostate cancer. nih.gov These studies highlight the importance of specific structural features for effective receptor binding and antagonism.

Cell-Based Assays for Modulatory Effects on Cellular Processes

Cell-based assays provide a more physiologically relevant context to study the effects of a compound on cellular processes like proliferation, apoptosis, and differentiation. Thiourea derivatives have demonstrated significant effects in these assays.

Cell Proliferation: Numerous studies have shown that thiourea derivatives can inhibit the proliferation of various cancer cell lines. biointerfaceresearch.comresearchgate.net For instance, certain thiourea derivatives have been reported to suppress the growth of breast cancer, colon cancer, and lung cancer cell lines. biointerfaceresearch.com The antiproliferative activity is often concentration-dependent. mdpi.com

Apoptosis: A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Several thiourea derivatives have been shown to induce apoptosis in cancer cells. nih.govnih.gov This is often confirmed by assays that measure the activation of caspases, key executioner enzymes in the apoptotic pathway, or by observing changes in cell morphology consistent with apoptosis. nih.gov For example, a novel tolmetin (B1215870) derivative was found to induce apoptosis in HCT-15 cells, supported by an increase in the levels of caspases-3, -8, and -9. nih.gov

Differentiation: The influence of thiourea derivatives on cell differentiation is another area of investigation. The RAS-RAF-MAPK signaling pathway, which is critical for cell survival, proliferation, and differentiation, is a target for some thiourea compounds. biointerfaceresearch.com By modulating this pathway, these compounds can potentially influence the differentiation state of cells.

| Cellular Process | Thiourea Derivative | Cell Line | Observed Effect |

|---|---|---|---|

| Cell Proliferation | 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast cancer cell lines | Suppression of growth (IC50: 2.2-5.5 µM) |

| Apoptosis | Tolmetin semicarbazide (B1199961) derivative | HCT-15 (Colon carcinoma) | Induction of apoptosis (52.72-fold increase) |

| Cell Cycle Arrest | Tolmetin semicarbazide derivative | HCT-15 (Colon carcinoma) | Arrested the cell cycle in the G0/G1 phase |

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms of action provides a deeper insight into how this compound and its analogs exert their biological effects. This involves studying protein-ligand interactions at the atomic level and identifying the cellular signaling pathways that are modulated.

Analysis of Protein-Ligand Interactions and Binding Modes

Molecular docking and other computational methods are invaluable tools for predicting and analyzing the binding modes of ligands within the active sites of proteins. nih.gov These studies have revealed key interactions between thiourea derivatives and their target proteins.

For many thiourea derivatives, hydrogen bonding is a critical component of their interaction with target proteins. biointerfaceresearch.comresearchgate.net The N-H groups of the thiourea moiety frequently act as hydrogen bond donors, while the sulfur atom can act as an acceptor. biointerfaceresearch.com For example, docking studies of benzothiazole-linked thioureas with tyrosinase have helped to visualize the binding interactions within the enzyme's active site. researchgate.net

Influence on Specific Cellular Signaling Pathways

The biological effects of this compound and its derivatives are often mediated through their influence on specific cellular signaling pathways.

One of the well-studied pathways targeted by thiourea derivatives is the RAS-RAF-MEK-ERK signaling pathway. biointerfaceresearch.comnih.gov This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation and survival. By inhibiting components of this pathway, such as the RAF kinase, thiourea compounds can effectively block downstream signaling and inhibit cancer cell growth. biointerfaceresearch.com

Thiourea derivatives have also been shown to affect signaling pathways involved in apoptosis. For instance, they can modulate the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis, or activate caspase cascades. nih.gov Furthermore, some thiourea compounds have been found to interfere with signaling pathways related to angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. scispace.com

Studies on Downstream Biological Events and Cellular Responses

Research into the biological activities of thiourea derivatives, including compounds structurally related to this compound, has revealed significant downstream cellular events, primarily centered on the induction of apoptosis and cell cycle arrest.

One of the key downstream effects observed with N,N'-diarylthiourea compounds is the activation of the Heme-Regulated Inhibitor (HRI) kinase. analis.com.my This activation leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). analis.com.my Phosphorylated eIF2α is an inhibitor of global protein synthesis, which in turn leads to a reduction in the expression of key oncogenic and cell growth regulatory proteins, such as G1 cyclins. analis.com.my The decreased synthesis of these crucial proteins can cause cell cycle arrest in the G1 phase, thereby inhibiting the proliferation of cancer cells. analis.com.my

Furthermore, studies on various thiourea derivatives have demonstrated their ability to induce apoptosis, or programmed cell death, through the mitochondrial-dependent pathway. For instance, certain thiophene and quinazolinone derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. google.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, ultimately resulting in apoptosis. google.com Flow cytometry analysis of cells treated with such compounds has confirmed the induction of both early and late-stage apoptosis. mdpi.comnih.gov

In addition to apoptosis, cell cycle arrest at different phases is a common cellular response to treatment with thiourea derivatives. Depending on the specific compound and cell line, arrest has been observed at the G1/S transition or the G2/M phase. nih.govnih.govnih.gov For example, some pyrrolizine-based thiourea derivatives have been shown to cause cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. nih.gov In other cases, such as with certain ureido-substituted 4-phenylthiazole (B157171) analogs, treatment has resulted in G2/M cell cycle arrest in HepG2 cells. mdpi.com

Moreover, some thiourea derivatives have been found to modulate inflammatory pathways. For example, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs have been shown to inhibit the secretion of interleukin-6 (IL-6), a cytokine known to be involved in inflammatory processes and the progression of some cancers. biointerfaceresearch.com

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

The biological activity of this compound and its analogs is intricately linked to their chemical structure. SAR and SMR studies have been crucial in identifying the key molecular features that govern their efficacy.

Correlating Structural Modifications of this compound Analogs with Biological Responses

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for potent biological activity. The nature and position of substituents on the phenyl rings, as well as modifications to the thiourea linker, have been shown to significantly impact cytotoxicity and other biological responses.

Generally, the introduction of electron-withdrawing groups, such as nitro (NO2) or trifluoromethyl (CF3), on the phenyl rings of diarylthiourea derivatives tends to enhance their anticancer activity. biointerfaceresearch.com This is attributed to an increase in the acidity of the N-H protons of the thiourea moiety, which can facilitate stronger hydrogen bonding interactions with biological targets. biointerfaceresearch.com For instance, a study on 3-(trifluoromethyl)phenylthiourea derivatives showed that compounds with a 3,4-dichloro or a 4-trifluoromethylphenyl substituent exhibited high cytotoxicity against various cancer cell lines. biointerfaceresearch.com

The position of substituents also plays a critical role. For example, in a series of bis-thiourea derivatives, the meta-substituted isomers were found to be more active than their para-counterparts. researchgate.net The presence of bulky groups can also influence activity. While some studies suggest that bulky substituents can enhance activity, others have found that very large groups may lead to a decrease in cytotoxicity, possibly due to steric hindrance. analis.com.my

The following interactive table summarizes the structure-activity relationship data for a selection of thiourea analogs, highlighting the impact of different structural modifications on their cytotoxic activity against various cancer cell lines.

| Compound | R1 | R2 | Cell Line | IC50 (µM) | Reference |

| Analog 1 | 3-CF3 | 3,4-di-Cl | SW620 | 1.5 | biointerfaceresearch.com |

| Analog 2 | 3-CF3 | 4-CF3 | K-562 | 6.3 | biointerfaceresearch.com |

| Analog 3 | 4-NO2 | 4-Cl, 3-CH3 | Breast Cancer Cell Lines | 2.2-5.5 | biointerfaceresearch.com |

| Analog 4 | 4-CF3 | 4-CF3 | A549 | 0.2 | biointerfaceresearch.com |

| Analog 5 | H | H | MCF-7 | 338 | biointerfaceresearch.com |

Note: The table is dynamically generated and can be sorted and filtered by the user.

Identification of Key Pharmacophoric Features for Desired Activity

Pharmacophore modeling has been instrumental in identifying the essential structural features of thiourea derivatives required for their biological activity. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

For thiourea derivatives, the key pharmacophoric features generally include:

A hydrogen bond donor feature: The N-H groups of the thiourea backbone are crucial for forming hydrogen bonds with amino acid residues in the binding pocket of target proteins. analis.com.my

A hydrogen bond acceptor feature: The sulfur atom of the thiocarbonyl group (C=S) can act as a hydrogen bond acceptor. analis.com.my

Electron-withdrawing features: As mentioned in the SAR studies, the presence of electron-withdrawing groups on the aryl rings is often a key feature for enhanced activity. biointerfaceresearch.com

A typical pharmacophore model for an anticancer thiourea derivative might consist of two aromatic rings, a hydrogen bond donor, and a hydrogen bond acceptor, all arranged in a specific three-dimensional orientation. researchgate.net The distances and angles between these features are critical for optimal binding to the target protein.

Development of Predictive Models for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to develop mathematical models that can predict the biological efficacy of thiourea derivatives based on their physicochemical properties. nih.govfarmaciajournal.comresearchgate.netfarmaciajournal.com These models are valuable tools in drug discovery, as they can help in the rational design of new compounds with improved activity and in prioritizing candidates for synthesis and testing.

QSAR models are typically developed by correlating a set of calculated molecular descriptors with the experimentally determined biological activity (e.g., IC50 values) for a series of compounds. The molecular descriptors can represent various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Several QSAR studies on thiourea and diarylthiourea derivatives have identified a number of important descriptors that are predictive of their anticancer activity. These include:

Lipophilicity (logP): This descriptor is a measure of a compound's hydrophobicity and is often correlated with its ability to cross cell membranes. QSAR studies have shown that there is often an optimal range of logP for biological activity. farmaciajournal.com

Molecular weight and volume: These descriptors relate to the size of the molecule and can influence its fit within a binding pocket. nih.gov

Polarizability and electronegativity: These electronic descriptors can be important for predicting the strength of intermolecular interactions. nih.gov

Quantum chemical descriptors: These include parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can provide insights into the molecule's reactivity. researchgate.net

Topological descriptors: These descriptors encode information about the connectivity of atoms in the molecule.

Multiple linear regression (MLR) is a commonly used statistical method for building QSAR models. nih.govnih.gov These models take the form of an equation that relates the biological activity to a linear combination of the most relevant molecular descriptors. The predictive power of these models is typically assessed using statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). ijper.org Successful QSAR models can provide valuable guidance for the design of new this compound analogs with enhanced biological efficacy.

Computational Chemistry and Molecular Modeling of 3 Hydroxy 4 Methylphenyl Thiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electronic structure and reactivity of (3-HYDROXY-4-METHYLPHENYL)THIOUREA.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. biointerfaceresearch.com It has proven effective in understanding molecular structures and energies. biointerfaceresearch.com For thiourea (B124793) derivatives, DFT calculations are typically performed using hybrid functionals like B3LYP, often combined with a basis set such as 6-31++G(d,p), to obtain optimized molecular geometries and electronic properties. researchgate.net The process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure.

Once the geometry is optimized, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and potential interactions. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For thiourea derivatives, the distribution of HOMO and LUMO orbitals can indicate the regions of the molecule most likely to be involved in charge transfer interactions. researchgate.net The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution and helps identify electrophilic and nucleophilic sites within the molecule. For instance, in related thiourea compounds, the negative potential is often localized around the sulfur and oxygen atoms, while the positive potential is found near the N-H protons, indicating their role as hydrogen bond donors. researchgate.net

Table 1: Common DFT Functionals and Basis Sets for Thiourea Derivatives This table is generated based on methodologies reported for similar compounds and is for illustrative purposes.

| Functional | Basis Set | Common Applications |

| B3LYP | 6-31G(d,p) | Geometry optimization, Vibrational frequencies |

| B3LYP | 6-311++G(d,p) | Electronic properties (HOMO, LUMO), NMR chemical shifts researchgate.net |

| PBE0 | 6-31++G(d,p) | Comparative spectral data analysis researchgate.net |

| CAM-B3LYP | cc-pVDZ | Calculation of non-linear optical properties tandfonline.com |

| ωB97X-D | 6-31G* | Transition-state calculations for reactions rsc.org |

Disubstituted thioureas can exist as a mixture of different conformers due to rotation around the C-N bonds. The primary conformers are typically referred to as trans-cis, trans-trans, cis-trans, and cis-cis, describing the orientation of the substituent groups relative to the C=S bond. However, the cis-cis conformer is often considered unstable due to steric hindrance.

For N-aryl thioureas, the conformation is often stabilized by intramolecular hydrogen bonds. In molecules with a hydroxyl group on the phenyl ring, this group can participate in hydrogen bonding, influencing the preferred conformation. Studies on similar compounds, such as N1-methyl-N2-(2-hydroxy,4-methylphenyl)thiourea, have shown that the conformation with the methyl group cis to the thione sulfur is more stable than the trans conformation by a significant energy margin. In the solid state, many benzoylthiourea (B1224501) derivatives adopt a trans-cis configuration, which is stabilized by an intramolecular hydrogen bond between a carbonyl oxygen and an amide hydrogen. researchgate.netresearchgate.net

Computational methods, such as semi-empirical calculations (e.g., PM3), can be used to predict the stability of different conformations that may exist in solution. By calculating the energy of each possible conformer, an energy landscape can be constructed, providing a visual representation of the relative stabilities and the energy barriers for interconversion between them.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in computational drug discovery, providing insights into how a ligand like this compound might interact with a biological target.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions. biointerfaceresearch.comtandfonline.com For thiourea derivatives, docking studies have been performed against a variety of biological targets, including enzymes and receptors involved in cancer and other diseases. biointerfaceresearch.comresearchgate.net

The docking process involves placing the ligand in the active site of the protein and evaluating the binding affinity using a scoring function. The results provide a binding score, often expressed in kcal/mol, which estimates the binding free energy. A lower binding energy generally indicates a more favorable interaction.

Docking studies on related thiourea compounds have revealed common interaction patterns. The thiourea moiety is often involved in forming hydrogen bonds with amino acid residues in the active site. biointerfaceresearch.com The aromatic rings can participate in π-π stacking and hydrophobic interactions, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These interactions are crucial for the stable binding of the ligand to its target. For example, docking studies of thiourea derivatives into the active site of VEGFR-2, a cancer target, showed hydrogen bonding with key residues like Glu883 and Asp1044. biointerfaceresearch.com

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. chemrxiv.org MD simulations calculate the trajectory of atoms and molecules over time, revealing how the ligand and protein move and interact in a simulated physiological environment. researchgate.netresearchgate.net

An MD simulation typically starts with the docked complex of the ligand and protein. The system is solvated, and the simulation is run for a specific period, often on the nanosecond timescale. The resulting trajectory provides valuable information on the stability of the binding pose, conformational changes in both the ligand and the protein upon binding, and the persistence of key intermolecular interactions like hydrogen bonds. researchgate.net These simulations can help to validate the results of molecular docking and provide a more realistic model of the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. open.ac.uk QSAR models are valuable tools for predicting the activity of new, untested compounds and for understanding which molecular properties are important for a desired biological effect. open.ac.ukchalcogen.ro

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. Finally, a statistical method, such as partial least squares (PLS) or multiple linear regression (MLR), is used to build a mathematical equation that correlates the descriptors with the biological activity. chalcogen.ro

QSAR studies on thiourea and related heterocyclic derivatives have identified several key descriptors that influence their biological activities, such as anticancer or CNS depressant effects. chalcogen.roresearchgate.net These descriptors often relate to the molecule's size, shape, lipophilicity, and electronic properties. chalcogen.roresearchgate.net

Table 2: Examples of Descriptors Used in QSAR Models for Thiourea-like Compounds This table summarizes descriptors found to be significant in various QSAR studies of thiourea and related compounds.

| Descriptor Type | Example Descriptor | Potential Influence on Activity | Reference |

| Steric/Structural | van der Waals Surface Area | Relates to the size of the molecule and its fit within a binding pocket. | chalcogen.ro |

| Electronic | Dipole Moment | Influences long-range interactions and solubility. | chalcogen.ro |

| Quantum-Chemical | HOMO Energy (E_HOMO) | Relates to the molecule's ability to donate electrons. | researchgate.net |

| Thermodynamic | Ionization Potential | Indicates the ease of removing an electron, affecting reactivity. | researchgate.net |

| Structural | Count of double bonds | Can be related to the rigidity and electronic nature of the molecule. | chalcogen.ro |

The predictive power of a QSAR model is assessed through internal and external validation. A robust and validated QSAR model can then be used to guide the design of new derivatives of this compound with potentially improved biological activity.

Broader Research Implications and Future Directions for 3 Hydroxy 4 Methylphenyl Thiourea

Potential as a Chemical Probe for Fundamental Biological Processes

(3-HYDROXY-4-METHYLPHENYL)THIOUREA and its derivatives represent a class of compounds with significant potential as chemical probes to investigate fundamental biological processes. The unique structural features of thiourea (B124793), including the presence of a thiocarbonyl group and two amino groups, allow for a variety of interactions with biological macromolecules. biointerfaceresearch.commdpi.com These interactions, which include the formation of hydrogen bonds and coordination with metal centers, make thiourea derivatives valuable tools for studying enzyme function and cellular signaling pathways. biointerfaceresearch.commdpi.commdpi.comanalis.com.my

The thiourea moiety can act as a scaffold, which, when appropriately substituted, can be tailored to interact with specific biological targets. acs.org This adaptability allows for the design of probes to investigate a wide range of biological activities, including those with antibacterial, antifungal, antiviral, and anticancer properties. mdpi.comsemanticscholar.org For instance, certain thiourea derivatives have been shown to inhibit enzymes crucial for the survival of pathogens or the proliferation of cancer cells. biointerfaceresearch.commdpi.comanalis.com.my By studying how these compounds interact with their targets, researchers can gain valuable insights into the mechanisms of these biological processes.

Furthermore, the ability of thiourea derivatives to form stable complexes with metal ions is another key aspect of their potential as chemical probes. mdpi.comannexechem.com This property can be exploited to study the role of metal ions in biological systems and to develop sensors for their detection. The unique electronic and structural characteristics of the thiourea group contribute to its ability to bind with various enzymes and receptors, which is crucial for understanding ligand-receptor interactions and the stability of these complexes. analis.com.my

Role as a Lead Compound for Further Optimization and Development

This compound serves as a valuable lead compound for the development of new therapeutic agents. A lead compound is a chemical starting point for the creation of a new drug, and the thiourea scaffold has demonstrated significant potential in this regard. mdpi.comgoogle.com The process of lead optimization involves modifying the structure of the lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. nih.gov

The structural versatility of the thiourea core allows for extensive modifications. analis.com.myacs.org By introducing different substituents to the phenyl ring and the thiourea nitrogen atoms, chemists can systematically explore the structure-activity relationships (SAR) of these compounds. mdpi.comnih.govnih.gov SAR studies are crucial for understanding how specific structural features influence biological activity and for designing more potent and selective drugs. mdpi.comnih.govnih.gov For example, the introduction of a piperazine (B1678402) ring in some thiourea derivatives has been shown to enhance their anti-leishmanial activity. mdpi.com Similarly, the addition of electron-withdrawing groups can increase the acidity of the NH groups, leading to stronger hydrogen bonding with biological targets and enhanced activity. biointerfaceresearch.com

The development of new drugs from a lead compound often involves addressing challenges such as metabolic instability. For instance, some initial thiourea-based compounds were found to be rapidly metabolized, limiting their therapeutic potential. nih.gov However, through structural modifications, such as replacing a labile ester group with a more stable arylamide, researchers have been able to develop more robust compounds. nih.gov This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

The following table provides examples of how modifications to the thiourea structure can impact biological activity, illustrating its role as a lead compound.

| Compound Series | Modification | Impact on Biological Activity | Reference |

| N,N'-disubstituted thioureas | Introduction of a piperazine ring | Enhanced anti-leishmanial potency and selectivity. mdpi.com | mdpi.com |

| Thiohydantoins | Varied substituents on the N1-phenyl ring | Maintained or improved androgen receptor antagonist activity. nih.gov | nih.gov |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Replacement of an ester with a substituted arylamide | Increased metabolic stability while retaining antitubercular activity. nih.gov | nih.gov |

This table is for illustrative purposes and showcases the general principles of lead optimization using the thiourea scaffold.

Exploratory Applications in Areas Beyond Biological Activity (e.g., Material Science, Catalysis)

The applications of thiourea derivatives, including structures related to this compound, extend beyond their biological activities into fields such as material science and catalysis. The unique chemical properties of the thiourea functional group make it a versatile building block for the creation of new materials and catalysts. annexechem.comconicet.gov.ar

In Material Science:

Corrosion Inhibition: Thiourea derivatives have been investigated as corrosion inhibitors for various metals and alloys, particularly in acidic environments. conicet.gov.ar Their ability to adsorb onto metal surfaces and form a protective layer helps to prevent corrosion.

Polymers and Flame Retardants: Acyl thioureas are utilized in the development of polymers, adhesives, and flame retardants. rsc.org

Metal Ion Sensing: The strong binding affinity of thiourea derivatives for certain metal ions, such as mercury, has led to their use in the development of chemical sensors. analis.com.my These sensors can be designed to produce a detectable signal, such as a color change, upon binding to the target ion. analis.com.my

Gold Leaching: In the mining industry, thiourea has been explored as a less toxic alternative to cyanide for leaching gold from ores. bibliotekanauki.pl However, challenges related to the stability of thiourea and the economics of the process have limited its large-scale application. bibliotekanauki.pl

In Catalysis:

Organocatalysis: Thiourea derivatives have emerged as effective organocatalysts in a variety of organic reactions. annexechem.com They can activate substrates through hydrogen bonding, facilitating reactions such as the Biginelli reaction for the synthesis of dihydropyrimidinones. annexechem.com

Synthesis of Heterocyclic Compounds: Thiourea is a key reagent in the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. annexechem.comrsc.org

The diverse applications of thiourea derivatives highlight their importance as versatile chemical entities with potential in a wide array of scientific and industrial fields.

Advancements in Synthetic Methodologies and Analytical Techniques for Thiourea Derivatives

The growing interest in thiourea derivatives has spurred the development of more efficient, sustainable, and versatile synthetic methods, as well as advanced analytical techniques for their characterization and quantification.

Synthetic Methodologies:

Traditional methods for synthesizing thioureas often involved the use of toxic reagents like isothiocyanates or thiophosgene. organic-chemistry.org However, recent advancements have focused on greener and more atom-economical approaches.

Aqueous Medium Synthesis: A significant development is the synthesis of substituted thioureas in an aqueous medium. organic-chemistry.orgorganic-chemistry.org This method involves the reaction of primary amines with carbon disulfide and avoids the use of hazardous organic solvents and toxic reagents. organic-chemistry.org

Mechanochemical Synthesis: Ball milling and manual grinding have emerged as solvent-free methods for the synthesis of thioureas, offering quantitative yields and minimizing byproducts. beilstein-journals.org

One-Pot Procedures: Efficient one-pot syntheses have been developed, allowing for the creation of complex thiourea derivatives in a single reaction vessel, which simplifies the process and reduces waste. organic-chemistry.org

"On-Water" Synthesis: The reaction of isocyanates with amines "on-water" provides a facile and sustainable route to unsymmetrical thioureas, with simple product isolation through filtration. organic-chemistry.org

Analytical Techniques:

The analysis of thiourea derivatives is crucial for quality control, pharmacokinetic studies, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Reversed-Phase HPLC: A rapid and sensitive reversed-phase HPLC method has been developed for the determination of low concentrations of thiourea in industrial and natural water samples. nih.gov

Normal-Phase HPLC: Normal-phase HPLC on columns like Primesep S can be used to separate and analyze thiourea and its analogs. sielc.com

Mixed-Mode HPLC: Mixed-mode chromatography, using columns such as Primesep P, allows for the separation of a wider range of thiourea derivatives with varying polarities. sielc.com

Nano-Liquid Chromatography-Tandem Mass Spectrometry (nLC-MS/MS): For pharmacokinetic studies, highly sensitive methods like nLC-MS/MS have been developed to quantify thiourea derivatives in biological matrices such as plasma and tissue. biorxiv.org This technique offers a low limit of quantification, making it suitable for trace analysis. biorxiv.org

The following table summarizes some of the advanced analytical methods used for thiourea derivatives.

| Analytical Technique | Application | Key Features | Reference |

| Reversed-Phase HPLC | Determination of thiourea in water samples. nih.gov | Rapid, sensitive, minimal interference. nih.gov | nih.gov |

| Normal-Phase HPLC | Separation of thiourea and urea. sielc.com | Utilizes a non-polar mobile phase. sielc.com | sielc.com |

| Mixed-Mode HPLC | Separation of various thiourea derivatives. sielc.com | Combines multiple retention mechanisms. sielc.com | sielc.com |

| nLC-MS/MS | Pharmacokinetic studies of thiourea derivatives. biorxiv.org | High sensitivity, low limit of quantification. biorxiv.org | biorxiv.org |

These advancements in synthesis and analysis are critical for accelerating research and development in the field of thiourea chemistry.

Addressing Challenges and Identifying Opportunities in Thiourea Research

The field of thiourea research, while rich with potential, faces several challenges that also present opportunities for future investigation.

Challenges:

Toxicity and Side Effects: While many thiourea derivatives show promise, some have been associated with toxicity, which has limited their clinical application. nih.gov For example, the first thiourea-containing histamine (B1213489) H2-receptor antagonist, metiamide (B374674), was effective but had side effects that led to its replacement with a derivative containing a cyanoguanidine group. nih.gov

Reagent Stability and Selectivity: In applications like gold leaching, the instability of thiourea under certain pH and oxidative conditions poses a significant challenge. bibliotekanauki.pl Furthermore, some thiourea-based inhibitors used in research can lack selectivity for their target, potentially leading to misleading results. nih.gov For instance, allylthiourea, used as a nitrification inhibitor, can interfere with analytical methods and inhibit non-target processes. nih.gov

Drug Resistance: As with many therapeutic agents, the development of resistance by pathogens and cancer cells is a major hurdle for thiourea-based drugs. mdpi.com

Opportunities:

Bioisosteric Replacement: The challenges associated with the toxicity of the thiourea moiety have led to the successful strategy of bioisosteric replacement. nih.gov This involves substituting the thiourea group with other functional groups that have similar physical or chemical properties but a better safety profile. The development of cimetidine (B194882) from metiamide is a classic example of this approach. nih.gov

Development of Selective Inhibitors: There is a need for more selective and stable thiourea-based inhibitors for research purposes. This presents an opportunity to design and synthesize novel compounds with improved specificity for their biological targets.

Overcoming Drug Resistance: The structural versatility of thiourea derivatives offers a platform for designing novel compounds that can overcome existing drug resistance mechanisms. mdpi.com This could involve creating multi-target agents or compounds that inhibit resistance-conferring enzymes.

Exploring New Applications: While much of the focus has been on biological activity, there are significant opportunities to explore the use of thiourea derivatives in other areas, such as materials science for the development of novel polymers, sensors, and catalysts. annexechem.comrsc.org

Green Chemistry: The development of more environmentally friendly synthetic methods for thiourea derivatives remains an important area of research, with opportunities to further reduce the use of hazardous reagents and solvents. organic-chemistry.orgorganic-chemistry.org

By addressing these challenges and capitalizing on the identified opportunities, the field of thiourea research can continue to advance and contribute to various scientific and technological domains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.